Cas no 851944-02-0 (N-(4-ethoxyphenyl)-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

N-(4-ethoxyphenyl)-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-ethoxyphenyl)-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide
- Z56691801
- AB00670051-01
- N-(4-ethoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- AKOS000432831
- 851944-02-0
- N-(4-ethoxyphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- N-(4-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- F0636-0102
-
- Inchi: 1S/C15H13N3O3S/c1-2-21-11-5-3-10(4-6-11)17-13(19)12-9-16-15-18(14(12)20)7-8-22-15/h3-9H,2H2,1H3,(H,17,19)
- InChI Key: GDWPIZJHOWSTEH-UHFFFAOYSA-N
- SMILES: S1C=CN2C1=NC=C(C(NC1C=CC(=CC=1)OCC)=O)C2=O
Computed Properties
- Exact Mass: 315.06776246g/mol
- Monoisotopic Mass: 315.06776246g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 562
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 96.3Ų
N-(4-ethoxyphenyl)-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0636-0102-5mg |
N-(4-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
851944-02-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0636-0102-20mg |
N-(4-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
851944-02-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0636-0102-40mg |
N-(4-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
851944-02-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0636-0102-2mg |
N-(4-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
851944-02-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0636-0102-25mg |
N-(4-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
851944-02-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0636-0102-4mg |
N-(4-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
851944-02-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0636-0102-50mg |
N-(4-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
851944-02-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0636-0102-2μmol |
N-(4-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
851944-02-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0636-0102-20μmol |
N-(4-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
851944-02-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0636-0102-5μmol |
N-(4-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
851944-02-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
N-(4-ethoxyphenyl)-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide Related Literature
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
Additional information on N-(4-ethoxyphenyl)-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide
Professional Introduction to N-(4-ethoxyphenyl)-5-oxo-5H-1,3thiazolo[3,2-b]pyrimidine-6-carboxamide (CAS No. 851944-02-0)
N-(4-ethoxyphenyl)-5-oxo-5H-1,3thiazolo[3,2-b]pyrimidine-6-carboxamide, identified by its CAS number 851944-02-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic molecule combines a thiazole core with a pyrimidine moiety, making it a promising candidate for further exploration in drug discovery and development. The structural features of this compound contribute to its potential biological activity, particularly in the context of targeting various therapeutic pathways.
The compound's structure is characterized by a fused thiazole-pyrimidine system, which is a common motif in bioactive molecules. The presence of an amide functional group at the 6-position and an ethoxy substituent on the phenyl ring enhances its chemical diversity and reactivity. These structural elements are crucial for modulating the compound's pharmacokinetic properties and interactions with biological targets.
In recent years, there has been growing interest in thiazole derivatives due to their broad spectrum of biological activities. Thiazole-based compounds have been reported to exhibit antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The specific arrangement of atoms in N-(4-ethoxyphenyl)-5-oxo-5H-1,3thiazolo[3,2-b]pyrimidine-6-carboxamide suggests that it may interact with enzymes and receptors involved in these processes.
One of the most compelling aspects of this compound is its potential as a lead molecule for the development of novel therapeutic agents. The combination of the thiazole and pyrimidine rings provides a scaffold that can be modified to optimize potency and selectivity. Researchers have been exploring various derivatives of this class of compounds to identify more effective pharmacological tools.
The ethoxy group on the phenyl ring is particularly noteworthy, as it can influence both the solubility and metabolic stability of the molecule. This feature is often exploited in drug design to improve bioavailability and reduce toxicity. Additionally, the amide group at the 6-position offers opportunities for further chemical manipulation, allowing for the introduction of additional functional groups that could enhance binding affinity.
Recent studies have highlighted the importance of heterocyclic compounds in drug discovery. Thiazole-pyrimidine hybrids have shown particular promise in targeting enzymes such as kinases and proteases, which are often implicated in disease pathways. N-(4-ethoxyphenyl)-5-oxo-5H-1,3thiazolo[3,2-b]pyrimidine-6-carboxamide could serve as a valuable starting point for developing inhibitors of such targets.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and cyclization processes, are often employed to construct the complex heterocyclic core. The synthetic route also needs to be designed with considerations for scalability and cost-effectiveness, especially if the compound is intended for preclinical or clinical studies.
In terms of biological evaluation, N-(4-ethoxyphenyl)-5-oxo-5H-1,3thiazolo[3,2-b]pyrimidine-6-carboxamide has been tested in various in vitro assays to assess its potential activity against relevant biological targets. Preliminary results suggest that it may exhibit inhibitory effects on certain enzymes and receptors, making it a candidate for further investigation. However, more comprehensive studies are needed to fully elucidate its pharmacological profile and potential therapeutic applications.
The compound's interaction with biological targets is likely mediated through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-stacking. Understanding these interactions at a molecular level is crucial for designing more effective derivatives with improved pharmacological properties. Computational methods such as molecular docking and molecular dynamics simulations are increasingly being used to predict binding modes and optimize lead compounds.
The future direction of research on N-(4-ethoxyphenyl)-5-oxo-5H-1,3thiazolo[3,2-b]pyrimidine-6-carboxamide will likely involve both experimental and computational approaches. Experimental studies will focus on characterizing its biological activity in detail and exploring its potential as a therapeutic agent. Computational studies will help in understanding its mechanism of action and guiding the design of more potent derivatives.
In conclusion, N-(4-ethoxyphenyl)-5-oxo-5H-1,3thiazolo[3,2-b]pyrimidine-6-carboxamide (CAS No. 851944-02-0) is a structurally interesting compound with potential applications in pharmaceutical chemistry. Its unique combination of functional groups makes it a promising candidate for further exploration in drug discovery. With continued research efforts aimed at optimizing its pharmacological properties, this compound could contribute significantly to the development of new therapeutic agents.
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